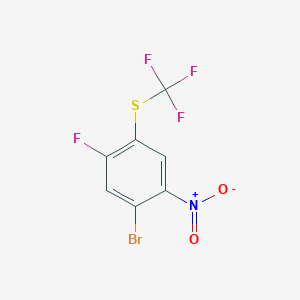
1-Bromo-5-fluoro-2-nitro-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-fluoro-2-nitro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-2-nitro-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-fluoro-2-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents depend on the desired product.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-5-fluoro-2-nitro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can undergo substitution reactions. The trifluoromethylthio group imparts unique chemical properties, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Bromo-5-fluoro-2-nitro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: This compound has a similar structure but lacks the trifluoromethylthio group, which affects its chemical properties and reactivity.
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene: This is a positional isomer with different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H2BrF4NO2S |
|---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
InChI Key |
UTPHLHYHIRQXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride](/img/structure/B14044654.png)
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
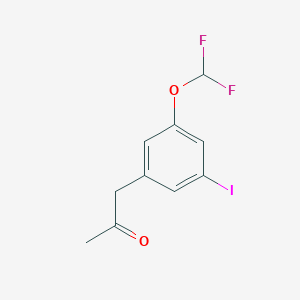
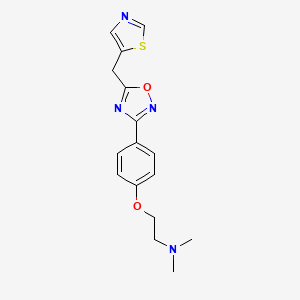
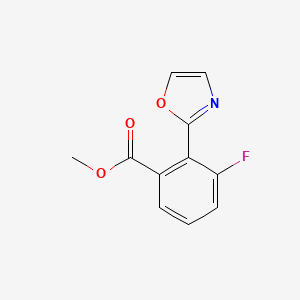
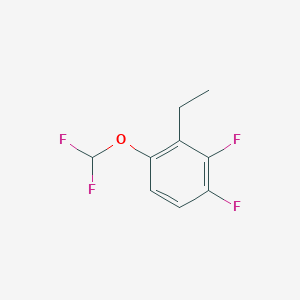

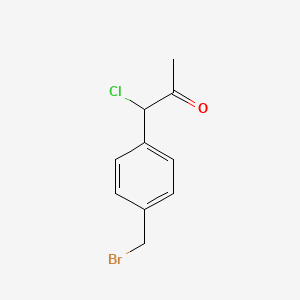

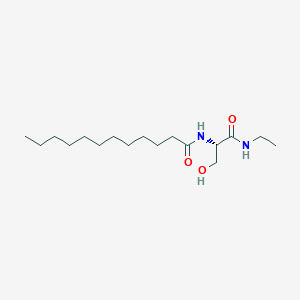
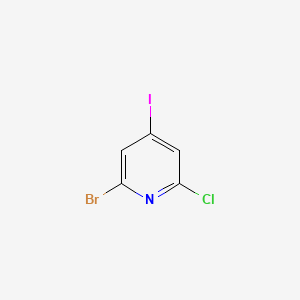
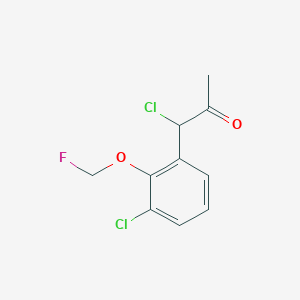
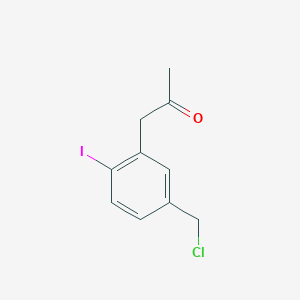
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
